molecular formula C28H31N3O3 B11608597 3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole

Cat. No.: B11608597
M. Wt: 457.6 g/mol
InChI Key: QGNNFTVETTXQKY-UHFFFAOYSA-N
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Description

3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbazole core, a piperazine ring, and a dimethoxybenzoyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives. This often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. This step may involve the use of piperazine and appropriate alkylating agents.

    Attachment of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H31N3O3/c1-4-31-24-10-6-5-8-21(24)23-18-20(12-13-25(23)31)19-29-14-16-30(17-15-29)28(32)22-9-7-11-26(33-2)27(22)34-3/h5-13,18H,4,14-17,19H2,1-3H3

InChI Key

QGNNFTVETTXQKY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C51

Origin of Product

United States

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